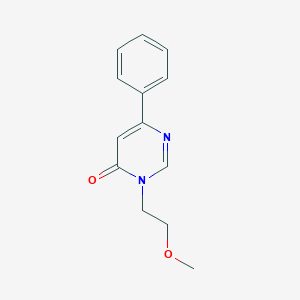![molecular formula C18H18N4O4 B6581912 3-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}-2-methoxypyridine CAS No. 1209956-80-8](/img/structure/B6581912.png)
3-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}-2-methoxypyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}-2-methoxypyridine is a synthetic compound with a unique chemical structure, featuring a furan ring, an oxadiazole ring, and a piperidine ring attached to a methoxypyridine core. This combination of functional groups makes it a molecule of significant interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions The synthesis of 3-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}-2-methoxypyridine typically involves the coupling of its constituent rings through well-established organic reactions. For instance, a possible route involves the following steps:
Synthesis of 5-(furan-2-yl)-1,3,4-oxadiazole from furan-2-carboxylic acid via cyclization reactions.
Preparation of the piperidine-1-carbonyl intermediate through acylation reactions.
Coupling of the oxadiazole and piperidine intermediates.
Final condensation with 2-methoxypyridine.
Industrial Production Methods While the laboratory synthesis involves precise and controlled conditions, industrial production often scales up these processes, focusing on optimizing yields and reducing costs. Techniques like flow chemistry, which allows continuous synthesis under controlled conditions, can be applied to produce this compound on a larger scale.
化学反応の分析
Types of Reactions
Oxidation: The furan and piperidine rings can undergo oxidation reactions, leading to various oxidized derivatives.
Reduction: The oxadiazole ring can participate in reduction reactions, potentially forming new ring systems.
Substitution: The methoxypyridine group is prone to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide can oxidize the furan ring.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reducing the oxadiazole ring.
Nucleophiles: Methanol or ammonia for substitution reactions on the methoxypyridine group.
Major Products Formed Reactions of this compound can yield various oxidized, reduced, or substituted derivatives, each with unique properties that can be exploited in further research.
科学的研究の応用
Chemistry This compound's diverse reactivity profile makes it an excellent candidate for studying reaction mechanisms and developing new synthetic methods.
Biology and Medicine Its unique structure could interact with specific biological targets, making it a potential lead compound in drug discovery for diseases involving oxidative stress or requiring new antimicrobial agents.
Industry The compound's structural features could be utilized in designing new materials with specific electronic or photonic properties.
作用機序
The Mechanism by Which the Compound Exerts Its Effects The biological effects of 3-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}-2-methoxypyridine are based on its ability to interact with biomolecules through its various functional groups, leading to oxidative stress or other biochemical pathways.
Molecular Targets and Pathways Involved Potential targets include enzymes involved in oxidative processes or bacterial cell walls, where the compound can exert its effects through inhibition or interaction with critical biomolecules.
類似化合物との比較
Comparison with Other Similar Compounds Compared to other compounds with similar structures, 3-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}-2-methoxypyridine stands out due to its combination of rings that impart unique chemical and biological properties.
List of Similar Compounds
3-{4-[5-(thiazol-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}-2-methoxypyridine
3-{4-[5-(pyridyl-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}-2-methoxypyridine
3-{4-[5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}-2-methoxypyridine
Each of these similar compounds offers unique variations in reactivity and biological activity, adding to the richness of research in this field.
特性
IUPAC Name |
[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-(2-methoxypyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4/c1-24-16-13(4-2-8-19-16)18(23)22-9-6-12(7-10-22)15-20-21-17(26-15)14-5-3-11-25-14/h2-5,8,11-12H,6-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPKZRNEKSGQFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CCC(CC2)C3=NN=C(O3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{6-acetyl-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3-methyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B6581830.png)
![N-(4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6581842.png)
![N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1,4-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6581849.png)
![N-(2,5-dichlorophenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6581854.png)
![3-(benzenesulfonyl)-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}propanamide](/img/structure/B6581859.png)
![2,5-dimethyl-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]furan-3-carboxamide](/img/structure/B6581869.png)

![2-(1H-1,3-benzodiazol-1-yl)-1-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one](/img/structure/B6581880.png)
![1-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}-2-(thiophen-2-yl)ethan-1-one](/img/structure/B6581883.png)
![4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1-(9H-xanthene-9-carbonyl)piperidine](/img/structure/B6581891.png)
![3-(2-oxo-2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B6581900.png)
![2-[(4-fluorophenyl)sulfanyl]-1-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}ethan-1-one](/img/structure/B6581916.png)
![4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-[3-(2-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperidine](/img/structure/B6581922.png)
![4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]piperidine](/img/structure/B6581931.png)
